2,4-dichloro-6-isopropylpyrimidine

Antiviral drug discovery HBV capsid assembly inhibition 2,4-Diaminopyrimidine synthesis

2,4-Dichloro-6-isopropylpyrimidine (CAS 89938-05-6) is a 6-alkyl-substituted dichloropyrimidine building block with molecular formula C7H8Cl2N2 and molecular weight 191.06 g/mol. The compound features chlorine atoms at positions C2 and C4 of the pyrimidine ring, with an isopropyl substituent at the C6 position, establishing two reactive sites amenable to sequential nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 89938-05-6
Cat. No. B1361607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-6-isopropylpyrimidine
CAS89938-05-6
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3
InChIKeyQOPLCURPYPOIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-isopropylpyrimidine (CAS 89938-05-6): Chemical Identity and Baseline Characteristics for Procurement Assessment


2,4-Dichloro-6-isopropylpyrimidine (CAS 89938-05-6) is a 6-alkyl-substituted dichloropyrimidine building block with molecular formula C7H8Cl2N2 and molecular weight 191.06 g/mol. The compound features chlorine atoms at positions C2 and C4 of the pyrimidine ring, with an isopropyl substituent at the C6 position, establishing two reactive sites amenable to sequential nucleophilic aromatic substitution (SNAr) reactions . The isopropyl group confers a predicted octanol-water partition coefficient (LogP) of 3.3 and a boiling point of 243.3±20.0 °C, which meaningfully influence its handling, solubility profile, and suitability for specific synthetic transformations relative to other 6-alkyl dichloropyrimidine analogs [1].

Why 2,4-Dichloro-6-isopropylpyrimidine Cannot Be Interchanged with 6-Methyl or 6-Ethyl Analogs


Generic substitution among 6-alkyl-2,4-dichloropyrimidines fails because the C6 substituent exerts a dual influence on both the physicochemical properties governing downstream handling and the regioselectivity of sequential nucleophilic aromatic substitution (SNAr) reactions. The isopropyl moiety alters the predicted octanol-water partition coefficient (LogP = 3.3 for isopropyl) relative to the 6-methyl (LogP ≈ 2.4-2.6 estimated) or 6-ethyl (LogP ≈ 2.8-3.0 estimated) analogs, affecting solubility, chromatographic behavior, and partitioning in biphasic reaction systems [1]. More critically, the steric bulk and electron-donating character of the isopropyl group at C6 modulates the relative electrophilicity of the C2 and C4 chlorine atoms, thereby influencing the regiochemical outcome of the first SNAr event—a parameter that dictates synthetic route design, intermediate purification requirements, and ultimate product yield [2][3]. Procurement of the incorrect 6-alkyl analog risks altered reaction selectivity, necessitating re-optimization of established synthetic protocols and potentially compromising downstream intermediate purity.

Quantitative Evidence Guide: 2,4-Dichloro-6-isopropylpyrimidine Differentiation for Scientific Selection


Patent-Documented Synthetic Utility: 2,4-Dichloro-6-isopropylpyrimidine as Key Intermediate for HBV Assembly Effectors

2,4-Dichloro-6-isopropylpyrimidine is explicitly designated as a reactive building block for preparing 2,4-diaminopyrimidine compounds with anti-hepatitis B virus (HBV) assembly effector activity. The compound serves as a key intermediate to access the 6-isopropyl substitution pattern in the final pharmacologically active diamino derivatives [1]. In contrast, the patent and synthetic literature for the 6-methyl analog (2,4-dichloro-6-methylpyrimidine, CAS 5424-21-5) documents applications primarily in the synthesis of pyridinyl-substituted pyrimidines via cross-coupling and as a general SNAr substrate, without the same explicit link to HBV capsid assembly modulation . The 6-ethyl analog (2,4-dichloro-6-ethylpyrimidine, CAS 6554-65-0) is documented as an intermediate for agrochemical fungicides and herbicides, positioning it in a distinct application space .

Antiviral drug discovery HBV capsid assembly inhibition 2,4-Diaminopyrimidine synthesis

Lipophilicity Differentiation: LogP of 2,4-Dichloro-6-isopropylpyrimidine Relative to 6-Methyl and 6-Ethyl Analogs

The predicted octanol-water partition coefficient (LogP) for 2,4-dichloro-6-isopropylpyrimidine is 3.3 [1], reflecting the hydrophobic contribution of the isopropyl substituent. The 6-methyl analog (2,4-dichloro-6-methylpyrimidine, molecular weight 163.0) and 6-ethyl analog (2,4-dichloro-6-ethylpyrimidine, molecular weight 177.03) are both solids at ambient temperature [2], whereas the isopropyl analog is reported as a liquid , indicating that the increased alkyl chain branching alters the intermolecular interactions sufficiently to affect physical state. This difference in LogP and physical form has practical implications for reaction solvent selection, extractive workup efficiency, and reversed-phase chromatographic retention behavior.

Physicochemical property profiling Chromatography method development Reaction solvent selection

Regioselective SNAr Control: Steric Influence of C6-Isopropyl on C2 vs. C4 Substitution

In 2,4-dichloropyrimidine systems, nucleophilic aromatic substitution (SNAr) typically occurs preferentially at the C4 position due to the higher electrophilicity of C4 relative to C2 [1]. However, the presence of a C6 substituent can modulate this inherent regioselectivity. The isopropyl group at C6, being both electron-donating via hyperconjugation and sterically bulky, may influence the relative rates of C2 versus C4 substitution. The regioselective synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine building blocks is a well-documented challenge, with product mixtures arising from substitution at both C2 and C4 positions frequently complicating isolation of pure products [1][2]. Tertiary amine nucleophiles have been shown to exhibit C2 selectivity in 5-substituted-2,4-dichloropyrimidines, whereas C5-unsubstituted systems (including the target compound) generally maintain C4 preference with standard nucleophiles [3].

Nucleophilic aromatic substitution Regioselective synthesis 2,4-Disubstituted pyrimidine methodology

High-Value Application Scenarios for 2,4-Dichloro-6-isopropylpyrimidine Based on Documented Evidence


Synthesis of 2,4-Diaminopyrimidine-Based HBV Capsid Assembly Effectors

2,4-Dichloro-6-isopropylpyrimidine serves as a key reactive intermediate for constructing 2,4-diaminopyrimidine scaffolds bearing a 6-isopropyl substituent, which have been disclosed in patent literature as having therapeutic activity against hepatitis B virus (HBV) through capsid assembly modulation [1]. Sequential SNAr displacement of the C4 and C2 chlorine atoms with appropriate amine nucleophiles yields the desired diamino derivatives. This validated application pathway provides a documented synthetic route that differentiates procurement of the isopropyl analog from the methyl or ethyl variants, which lack equivalent HBV-targeting patent precedent [1].

Reaction Optimization Leveraging C6-Isopropyl Lipophilicity for Biphasic and Chromatographic Systems

The predicted LogP value of 3.3 for 2,4-dichloro-6-isopropylpyrimidine [2] informs solvent selection for SNAr reactions, extractive workups, and reversed-phase chromatographic purification. Compared to the more polar 6-methyl analog (LogP estimated at 2.4-2.6), the isopropyl derivative partitions more favorably into organic phases, potentially enhancing recovery from aqueous reaction mixtures and altering retention times in preparative HPLC [2]. The liquid physical state of the compound further distinguishes its handling from solid methyl/ethyl analogs, requiring different dispensing and storage protocols.

Sequential SNAr Route Development for 2,4-Disubstituted Pyrimidine Libraries

The compound functions as a versatile electrophile for sequential SNAr reactions, where the C4 chlorine undergoes first displacement with a nucleophile, followed by C2 substitution under modified conditions [3][4]. The steric and electronic influence of the 6-isopropyl group must be accounted for in regioselectivity optimization. For applications requiring precise control over substitution order—such as the preparation of kinase inhibitor scaffolds, JAK/Syk inhibitor intermediates, or 2,4-diaminopyrimidine libraries—validating the regiochemical outcome with the specific isopropyl-substituted building block is essential before committing to large-scale procurement [3].

Agrochemical Intermediate Development Requiring Branched Alkyl Pyrimidine Cores

Dichloropyrimidine derivatives with alkyl substitution are established intermediates in fungicide and herbicide synthesis . The 6-isopropyl variant offers a branched alkyl architecture that may confer distinct binding properties or metabolic stability compared to linear 6-ethyl or smaller 6-methyl analogs. While specific agrochemical applications for the isopropyl analog are less extensively documented than for the ethyl derivative, the compound's structural features align with the general utility of 2,4-dichloropyrimidine building blocks in crop protection chemistry .

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